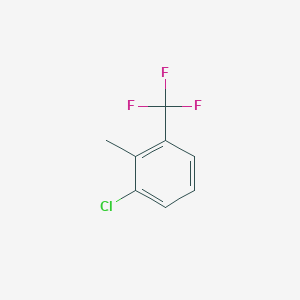

3-Chloro-2-methylbenzotrifluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-2-methylbenzotrifluoride is an organic compound with the chemical formula C8H6ClF3. It is also known by its IUPAC name, 1-chloro-2-methyl-3-(trifluoromethyl)benzene. This compound is a liquid at ambient temperature and is used in various chemical applications due to its unique properties .

Métodos De Preparación

3-Chloro-2-methylbenzotrifluoride is typically synthesized through the chlorination of 2-methyl-3-(trifluoromethyl)benzene. The reaction involves adding a chlorinating agent, such as iron (III) chloride or aluminum chloride, to 2-methyl-3-(trifluoromethyl)benzene under controlled conditions . This method ensures the selective introduction of a chlorine atom at the desired position on the benzene ring.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at the 3-position may undergo substitution under specific conditions. The trifluoromethyl (-CF₃) and methyl (-CH₃) groups influence reactivity:

-

Electron-withdrawing effects : The -CF₃ group deactivates the aromatic ring, making NAS challenging unless strong electron-donating groups are present.

-

Ortho/para-directing effects : The -CH₃ group is weakly activating and ortho/para-directing, potentially favoring substitution at adjacent positions.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring (due to -CF₃) typically resists EAS. Reactions may occur under vigorous conditions:

Reductive Dechlorination

The chlorine substituent could be removed via catalytic hydrogenation:

Cross-Coupling Reactions

The chlorine atom may act as a leaving group in metal-catalyzed couplings:

a) Oxidation of Methyl Group

Controlled oxidation of the methyl group is plausible:

-

KMnO₄, H₂O, 80°C : Forms 3-chloro-2-carboxybenzotrifluoride (low yield due to overoxidation risks).

b) Radical Reactions

-

Photochlorination : Cl₂, UV light → polychlorinated derivatives (uncontrolled regioselectivity).

Stability and Side Reactions

-

Thermal Decomposition : At >250°C, decomposition releases HF and chlorinated byproducts.

-

Hydrolysis : Resistant to aqueous hydrolysis under ambient conditions due to -CF₃’s stability .

Key Challenges and Research Gaps

-

Synthetic Limitations : Direct experimental data on 3-chloro-2-methylbenzotrifluoride is sparse. Most inferences derive from nitro- or amino-substituted analogs .

-

Electronic Effects : The -CF₃ group dominates reactivity, often overshadowing the influence of -Cl and -CH₃.

-

Catalyst Compatibility : Pd-based catalysts struggle with electron-deficient substrates unless specialized ligands (e.g., Brettphos) are used .

Aplicaciones Científicas De Investigación

Pharmaceutical Industry

3-Chloro-2-methylbenzotrifluoride is primarily utilized in the pharmaceutical sector for the synthesis of various therapeutic agents. Its unique chemical properties make it an effective solvent and reagent in drug formulation processes.

Key Applications:

- Synthesis of Anti-Cancer Drugs: The compound is integral in the production of intermediates used in the synthesis of anti-cancer medications. For instance, it serves as a precursor in the synthesis of compounds that exhibit cytotoxic activity against cancer cell lines.

- Anti-Inflammatory Agents: It is also involved in the formulation of anti-inflammatory drugs, contributing to the development of new therapeutic agents with enhanced efficacy and reduced side effects.

Case Study:

A study demonstrated that this compound can be used to synthesize novel anti-inflammatory compounds with improved pharmacological profiles compared to existing therapies .

Agrochemical Industry

In agrochemicals, this compound is utilized as an intermediate for synthesizing various herbicides and insecticides.

Key Applications:

- Herbicide Production: It plays a crucial role in developing selective herbicides that target specific weed species without harming crops.

- Insecticide Synthesis: The compound is used in the formulation of neonicotinoid insecticides, which are widely adopted in agricultural practices due to their effectiveness against pests.

Data Table: Agrochemical Applications

| Application Type | Specific Use Case | Outcome |

|---|---|---|

| Herbicides | Synthesis of selective herbicides | Increased crop yield |

| Insecticides | Production of neonicotinoids | Effective pest control |

Chemical Industry

The chemical industry benefits from this compound's properties as a solvent and chemical intermediate.

Key Applications:

- Production of Specialty Chemicals: It is used in manufacturing dyes, pigments, and plasticizers, enhancing the performance characteristics of these products.

- Solvent for Chemical Reactions: Due to its stability and resistance to various reagents, it serves as an ideal solvent for numerous chemical reactions.

Case Study:

Research has indicated that using this compound as a solvent improves reaction yields in the synthesis of complex organic molecules .

Safety and Environmental Impact

While this compound has beneficial applications, its handling requires caution due to potential environmental impacts. Regulatory bodies monitor its use to ensure compliance with safety standards.

Safety Considerations:

- Low toxicity levels make it safer for handling compared to other organic solvents.

- Proper storage and disposal methods are essential to minimize environmental contamination.

Mecanismo De Acción

The mechanism by which 3-Chloro-2-methylbenzotrifluoride exerts its effects involves its interaction with molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom or the trifluoromethyl group can be replaced by other electrophiles. This reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the intermediate carbocation formed during the reaction .

Comparación Con Compuestos Similares

3-Chloro-2-methylbenzotrifluoride can be compared with other similar compounds, such as:

2-Chloro-3-methylbenzotrifluoride: This compound has a similar structure but with the chlorine and methyl groups in different positions.

3-Chloro-4-methylbenzotrifluoride: Another isomer with the chlorine and methyl groups in different positions, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and applications .

Actividad Biológica

3-Chloro-2-methylbenzotrifluoride (CMTF) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and toxicology. This article delves into its biological activity, including its pharmacological potential, toxicological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and three fluorine atoms attached to a benzene ring. Its chemical formula is C8H7ClF3. The unique structure contributes to its biological properties, making it a subject of interest in research.

Toxicological Studies

Toxicological evaluations are critical for understanding the safety profile of CMTF. Studies on related compounds have highlighted several key findings:

- Acute Toxicity: In animal models, exposure to high doses of structurally related compounds led to significant liver damage, including necrosis and inflammation . Such findings raise concerns about the safety of CMTF at elevated exposure levels.

- Genotoxicity: Research indicates that compounds related to CMTF can induce genetic mutations in bacterial systems (e.g., Salmonella typhimurium) and cause chromosomal aberrations in mammalian cells . These effects underscore the importance of assessing the genotoxic potential of CMTF in future studies.

Case Studies

-

Study on Mutagenicity:

A study reported that 3-chloro-2-methylpropene (a compound closely related to CMTF) was mutagenic in various assays, indicating potential risks associated with exposure to similar compounds . This highlights the need for further investigation into the mutagenic potential of CMTF itself. -

Anticancer Activity Assessment:

In a comparative analysis involving structurally similar compounds, certain derivatives demonstrated IC50 values lower than those of standard chemotherapeutic agents like Doxorubicin against multiple cancer cell lines . While direct evidence for CMTF's anticancer activity is sparse, these results suggest avenues for exploration.

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Anticancer | Potential based on structural analogs; specific data on CMTF lacking |

| Antimicrobial | Possible efficacy against bacteria and fungi; further studies needed |

| Toxicity | High doses linked to liver damage; genotoxic effects observed |

Propiedades

IUPAC Name |

1-chloro-2-methyl-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c1-5-6(8(10,11)12)3-2-4-7(5)9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRZFXRAAPUAQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.